3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide
Description
This compound features a benzamide core substituted with methoxy groups at the 3-position and a phenoxyphenyl moiety linked via an amide bond.
Properties
IUPAC Name |
3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-34-24-14-7-10-21(18-24)28(32)30-27(31-29(33)22-11-8-15-25(19-22)35-2)20-9-6-16-26(17-20)36-23-12-4-3-5-13-23/h3-19,27H,1-2H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICNZGZTXSNKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(C2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide is a complex organic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, which may lead to pharmacological effects. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H26N2O4
- Molecular Weight : 402.48 g/mol
- InChI Key : CXHHBNMLPJOKQD-UHFFFAOYSA-N
This compound features multiple functional groups that may contribute to its biological activity, including methoxy and amide groups, which are known to influence solubility and receptor interactions.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antitumor Activity : Some studies suggest that derivatives of benzamide can inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : Compounds containing methoxy groups have been associated with reduced inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Certain benzamide derivatives demonstrate activity against a range of microbial pathogens, suggesting potential applications in treating infections.
Case Studies and Research Findings
-
Antitumor Activity :
- A study published in the Journal of Medicinal Chemistry evaluated the effects of benzamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to structurally similar compounds:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High (IC50 < 10 µM) | Moderate (significant reduction in edema) | Moderate (effective against several strains) |
| Benzamide Derivative A | Moderate | High | Low |
| Benzamide Derivative B | High | Low | High |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Structural and Electronic Differences
- Methoxy vs. In contrast, the nitro group in introduces electron-withdrawing effects, which may reduce metabolic stability but increase reactivity in electrophilic substitutions.
- Phenoxyphenyl Linker: Unique to the target compound, this linker may confer rigidity and influence pharmacokinetics by modulating solubility or membrane permeability. Analogs like use pyrimidine rings for similar structural rigidity but with different electronic profiles.
- Trifluoromethyl Derivatives : Compounds with CF₃ groups (e.g., ) exhibit enhanced metabolic stability and lipophilicity compared to methoxy-substituted analogs, making them suitable for CNS-targeting drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
